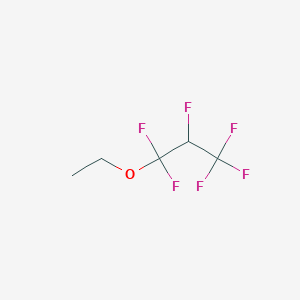
Ethyl 1-Cyclopropyl-4-formyl-2,5-dimethyl-1H-pyrrole-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Ethyl 1-Cyclopropyl-4-formyl-2,5-dimethyl-1H-pyrrole-3-carboxylate (ECFP) is an organic compound that has a variety of applications in the fields of organic synthesis, biochemistry, and pharmacology. It is a cyclic ester of cyclopropane and pyrrole, and has a molecular formula of C12H16O2. ECFP is a colorless, crystalline solid with a melting point of 66-67°C. It is soluble in polar organic solvents such as ethanol and methanol, and is insoluble in water. ECFP has been used in a variety of laboratory experiments, including the synthesis of pharmaceuticals, the study of biochemical pathways, and the study of physiological processes.
Scientific Research Applications
Pharmaceutical Applications
Pyrrole derivatives are known for their diverse applications in medicinal chemistry. They serve as key components in the synthesis of various therapeutically active compounds, including antibiotics , anti-inflammatory drugs , and cholesterol-reducing agents . Specifically, they can inhibit reverse transcriptase in HIV-1 and cellular DNA polymerases protein kinases .
Agricultural Chemistry
In agriculture, pyrrole compounds are utilized to create fungicides that protect crops from fungal infections, thereby enhancing yield and quality .
Dye Synthesis
Pyrrole derivatives are used in the preparation of blue pyrrole dyes, which have applications in textile and material sciences for coloring fabrics and materials .
Biomedical Research
In biomedical research, these compounds are instrumental in developing receptor tyrosine kinase (RTK) inhibitors, which are significant in cancer therapy as they can block signals that tumors need to grow .
Analytical Chemistry
The compound’s unique structure makes it valuable in analytical chemistry for developing new methods of substance detection and analysis .
Advanced Material Science
Pyrrole-based compounds contribute to advanced material science, particularly in the development of new materials with specific electrical or mechanical properties .
Cleanroom Technology
They are also relevant in controlled environment solutions, such as cleanroom technology, where maintaining a contaminant-free environment is crucial for various manufacturing processes .
Battery Science
Lastly, in the field of advanced battery science, pyrrole derivatives could be used to improve energy storage materials’ performance and efficiency .
properties
IUPAC Name |
ethyl 1-cyclopropyl-4-formyl-2,5-dimethylpyrrole-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3/c1-4-17-13(16)12-9(3)14(10-5-6-10)8(2)11(12)7-15/h7,10H,4-6H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVFNMIRKPZAHOV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C(=C1C=O)C)C2CC2)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70381555 |
Source


|
| Record name | Ethyl 1-cyclopropyl-4-formyl-2,5-dimethyl-1H-pyrrole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70381555 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 1-Cyclopropyl-4-formyl-2,5-dimethyl-1H-pyrrole-3-carboxylate | |
CAS RN |
423768-53-0 |
Source


|
| Record name | Ethyl 1-cyclopropyl-4-formyl-2,5-dimethyl-1H-pyrrole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70381555 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Ethyl 7-Amino-2-(methylthio)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B1350588.png)





![Methyl 4-[2-amino-4-(trifluoromethyl)anilino]butanoate](/img/structure/B1350604.png)



